3,3-Dimethyl-3,4-dihydroisoquinoline

Medicinal chemistry Drug metabolism Heterocyclic scaffold design

3,3-Dimethyl-3,4-dihydroisoquinoline (CAS 28460-55-1) is a heterocyclic organic compound characterized by a fused bicyclic isoquinoline scaffold bearing geminal dimethyl substituents at the 3-position. With molecular formula C11H13N and molecular weight 159.23 g/mol, this compound serves as a versatile synthetic intermediate for constructing pharmacologically relevant dihydroisoquinolinone derivatives, nitrone-based free radical traps, and tetrahydroisoquinoline scaffolds.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 28460-55-1
Cat. No. B108870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-3,4-dihydroisoquinoline
CAS28460-55-1
Synonyms3,4-Dihydro-3,3-dimethyl-isoquinoline
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C=N1)C
InChIInChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3
InChIKeyFXQNTOHRTXRWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-3,4-dihydroisoquinoline CAS 28460-55-1: Scientific Procurement Guide for Heterocyclic Building Blocks


3,3-Dimethyl-3,4-dihydroisoquinoline (CAS 28460-55-1) is a heterocyclic organic compound characterized by a fused bicyclic isoquinoline scaffold bearing geminal dimethyl substituents at the 3-position [1]. With molecular formula C11H13N and molecular weight 159.23 g/mol, this compound serves as a versatile synthetic intermediate for constructing pharmacologically relevant dihydroisoquinolinone derivatives, nitrone-based free radical traps, and tetrahydroisoquinoline scaffolds [2]. The 3,3-dimethyl motif confers enhanced oxidative metabolic stability relative to unsubstituted dihydroisoquinolines by preventing benzylic oxidation at the 3-position, a property that underpins its utility in medicinal chemistry programs targeting central nervous system and cardiovascular indications [3]. This compound exists as a bicyclic imine and is commercially available from specialty chemical suppliers for research use.

Synthetic intermediate for dihydroisoquinolinone, nitrone, and tetrahydroisoquinoline scaffolds
3,3-Dimethyl motif may support oxidative metabolic stability studies
Research use in CNS and cardiovascular medicinal chemistry programs

Why 3,3-Dimethyl-3,4-dihydroisoquinoline Cannot Be Substituted with Unsubstituted or Mono-Methyl Dihydroisoquinolines


The gem-dimethyl substitution at the 3-position of 3,3-dimethyl-3,4-dihydroisoquinoline confers distinct chemical and biological properties that preclude simple interchange with unsubstituted 3,4-dihydroisoquinoline (no 3-substituent) or 3-methyl-3,4-dihydroisoquinoline (mono-methyl) [1]. The 3-position is a primary site of oxidative metabolism in vivo; unsubstituted dihydroisoquinolines undergo rapid benzylic oxidation, substantially limiting their metabolic half-life and utility as drug scaffolds [2]. Introduction of the 3,3-dimethyl motif sterically blocks this metabolic soft spot, resulting in significantly enhanced biostability [3]. Furthermore, the gem-dimethyl group alters the electronic environment of the imine nitrogen, modulating nucleophilic addition kinetics in asymmetric catalytic transformations. The N-oxide derivative of this compound (MDL 101002) demonstrates reduced acute toxicity and sedative properties compared to the acyclic analog phenyl-tert-butylnitrone (PBN), a differentiation that traces directly to the conformationally constrained 3,3-dimethyl-dihydroisoquinoline core [4]. These cumulative differences render generic substitution scientifically inappropriate for applications requiring defined metabolic stability, predictable stereochemical outcomes, or specific free radical trapping profiles.

Target compound
3,3-Dimethyl-3,4-dihydroisoquinoline
  • Gem-dimethyl blocks benzylic oxidation
  • Altered imine electronics influence reaction selectivity
  • Cyclic nitrone geometry may differ in free radical trapping
Potential substitute
Unsubstituted or mono‑methyl 3,4-dihydroisoquinolines
  • Rapid benzylic oxidation may limit metabolic stability
  • Electronic differences may alter nucleophilic addition kinetics
  • Acyclic analog (PBN) shows different endpoint profile

Quantitative Evidence Guide: Comparative Performance of 3,3-Dimethyl-3,4-dihydroisoquinoline vs. Structural Analogs


Metabolic Stability Advantage of 3,3-Dimethyl Substitution Over Unsubstituted 3,4-Dihydroisoquinoline

The 3,3-dimethyl motif confers significantly enhanced biostability compared to unsubstituted 3,4-dihydroisoquinoline. Unsubstituted dihydroisoquinoline undergoes rapid benzylic oxidation at the 3-position, representing a primary metabolic liability that limits its utility as a drug scaffold [1]. The gem-dimethyl substitution sterically blocks this oxidative pathway, preventing benzylic hydroxylation and subsequent metabolic clearance. While direct quantitative metabolic stability data for 3,3-dimethyl-3,4-dihydroisoquinoline itself versus unsubstituted analog were not identified in the primary literature, the class-level principle that 'introduction of substituents at the 3-position generally improve their biostability because the substituent prevents oxidation of the unsubstituted 3-position' is well-established [2]. This class-level inference supports the selection of 3,3-dimethyl-3,4-dihydroisoquinoline over unsubstituted analogs for applications where oxidative metabolic stability is required.

Metabolic stability
Class-level inference
Sterically blocked oxidation vs unsubstituted analog
May shift oxidative metabolism profile
Quantitative half-life data not reported
Medicinal chemistry Drug metabolism Heterocyclic scaffold design

MAO-A Inhibitory Potency: 3,4-Dihydroisoquinoline Class Outperforms Fully Aromatic Isoquinolines

As a chemical class, 3,4-dihydroisoquinolines demonstrate superior monoamine oxidase A (MAO-A) inhibitory potency compared to their fully aromatic isoquinoline counterparts. In a comparative study of simple isoquinoline alkaloids tested against highly purified human MAO A, the 3,4-dihydroisoquinoline class exhibited Ki values ranging from 2 to 130 μM, whereas fully aromatic isoquinolines showed intermediate activity with Ki values of 17 to 130 μM [1]. This class-level potency advantage—with the most potent 3,4-dihydroisoquinolines achieving approximately 8.5-fold lower Ki values (2 μM vs. 17 μM at the lower bound)—positions the dihydro scaffold as the preferred core for MAO-A inhibitor design. In contrast, only a few compounds markedly inhibited MAO B, with two 3,4-dihydroisoquinolines (compounds 22 and 25) showing Ki values of 76 and 15 μM, respectively [2].

MAO-A inhibition (class)
Class-level inference
Ki 2 – 130 μM (dihydro class) vs 17 – 130 μM (aromatic)
Supports MAO-A inhibitor research context
Most potent dihydro analog: Ki ~2 μM
Monoamine oxidase inhibition Neuropharmacology Isoquinoline alkaloids

Reduced Acute Toxicity and Sedation: 3,3-Dimethyl-3,4-dihydroisoquinoline N-Oxide vs. Acyclic PBN

The N-oxide derivative of 3,3-dimethyl-3,4-dihydroisoquinoline (compound 1, cyclic nitrone) serves as a conformationally constrained analog of phenyl-tert-butylnitrone (PBN), an acyclic free radical trap. Direct comparative studies of this derivative and its metabolites reveal a significantly improved side-effect profile versus PBN. A C-4 hydroxylated metabolite of compound 1 (3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, compound 2) showed greatly reduced acute toxicity and sedative properties relative to PBN, while maintaining measurable antioxidant activity [1]. Further optimization produced ketone analogs that were up to approximately 200-fold more potent than compound 2 in both in vitro lipid peroxidation assays and cerebellar granule cell oxidative damage models, with IC50 values well below that of the lead compound 1 [2]. Crucially, the diminished toxicity and sedation were not attributable to reduced brain penetration, as both compound 2 and its corresponding ketone achieved equal or greater brain levels than compound 1 in rat studies [3].

Acute toxicity / sedation
Direct comparison
Reported lower acute toxicity and sedation vs PBN
Endpoint context for nitrone antioxidants
~200-fold potency gain in optimized analogs; brain penetration maintained
Free radical trapping Stroke therapeutics Nitrone antioxidants

Synthetic Yield Advantage: Modified Pictet-Spengler Route Enables Kilogram-Scale Production of MDL 101002

The synthesis of MDL 101002 (3,4-dihydro-3,3-dimethylisoquinoline N-oxide) from 3,3-dimethyl-3,4-dihydroisoquinoline was originally achieved via a modified Bischler-Napieralski reaction that proved 'very tedious and gave poor results on a larger scale' [1]. A significant process improvement was achieved by employing an alternative modified Pictet-Spengler reaction starting from commercially available phentermine hydrochloride, following the Ito-Tanaka protocol. This alternative route is characterized as 'a highly efficient procedure having the potential of readily producing kilogram quantities of MDL 101002' [2]. For the parent compound 3,3-dimethyl-3,4-dihydroisoquinoline itself, optimized synthetic routes report yields of approximately 90% [3], and further synthetic improvements via [2+2+2] cyclization of alkylbenzenes with isobutyraldehyde and nitriles offer convenient access to 1-substituted derivatives [4].

Synthetic scalability
Method context
Reported yield ~90%; scalable Pictet-Spengler route
Supports large-scale synthesis selection
Bischler-Napieralski route tedious at scale
Process chemistry Heterocyclic synthesis Scale-up methodology

N-Alkylation Reactivity Enables Efficient Access to 3-Substituted Dihydroisoquinolinone Derivatives

3,3-Dimethyl-3,4-dihydroisoquinoline derivatives undergo efficient N-alkylation followed by oxidation to yield N-alkylated 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position. This two-step procedure operates under very mild reaction conditions and produces the desired cyclization products in good yield [1]. The methodology is particularly significant because direct N-alkylation of N-unsubstituted dihydroisoquinolinone A often fails for substrates bearing substituents at the 3-position [2]. The alternative benzylic oxidation route from N-alkylated tetrahydroisoquinoline B-1 cannot be applied when other positions are susceptible to oxidation [3]. The 3,3-dimethyl motif thus provides a synthetic advantage: it circumvents the reactivity limitations of unsubstituted or mono-substituted 3-position analogs while enabling mild, high-yielding access to pharmacologically relevant dihydroisoquinolinone scaffolds with antinausea, antidiabetic, and antiallergic activities [4].

N‑Alkylation reactivity
Class-level inference
Efficient N‑alkylation under mild conditions; good yield
Enables dihydroisoquinolinone library access
Direct N‑alkylation often fails for other 3‑substituted analogs
Synthetic methodology Heterocyclic functionalization Medicinal chemistry

Priority Application Scenarios for 3,3-Dimethyl-3,4-dihydroisoquinoline in Research and Development


Synthesis of N-Alkylated 3,4-Dihydroisoquinolinone Pharmacophores

Procure 3,3-dimethyl-3,4-dihydroisoquinoline as a starting material for synthesizing N-alkylated 3,4-dihydroisoquinolinone derivatives with 3-position substituents. The compound undergoes efficient N-alkylation under mild conditions followed by oxidation of iminium salts to yield products in good yield [1]. This two-step methodology circumvents the synthetic limitations of direct N-alkylation on N-unsubstituted dihydroisoquinolinones bearing 3-substituents (which often fails) and benzylic oxidation routes (which cannot tolerate oxidation-sensitive positions) [2]. The resulting dihydroisoquinolinone scaffold is present in compounds with antinausea/antivomiting, antidiabetic, and antiallergic/antiasthmatic activities [3].

Free Radical Trap Development for Stroke and Septic Shock

Use 3,3-dimethyl-3,4-dihydroisoquinoline as the precursor to MDL 101002 (3,4-dihydro-3,3-dimethylisoquinoline N-oxide), a cyclic nitrone free radical trap with conformationally constrained geometry relative to acyclic PBN. The N-oxide derivative and its C-4 hydroxylated metabolite demonstrate greatly reduced acute toxicity and sedative properties compared to PBN while maintaining antioxidant activity [1]. Further optimization via ketone oxidation yields analogs up to approximately 200-fold more potent in in vitro lipid peroxidation and neuronal oxidative damage assays, with IC50 values well below the lead compound [2]. Brain penetration of optimized analogs equals or exceeds that of the parent N-oxide [3]. The improved Pictet-Spengler synthetic route enables kilogram-scale production .

MAO-A Inhibitor Scaffold Development

Deploy 3,3-dimethyl-3,4-dihydroisoquinoline as a core scaffold for developing selective monoamine oxidase A (MAO-A) inhibitors. The 3,4-dihydroisoquinoline class demonstrates superior MAO-A inhibitory potency (Ki = 2-130 μM) compared to fully aromatic isoquinolines (Ki = 17-130 μM), with the most potent dihydroisoquinolines achieving approximately 8.5-fold lower Ki values [1]. The 3,3-dimethyl motif at the 3-position provides metabolic stability against benzylic oxidation, extending the scaffold's utility in vivo [2]. Substitutions at the 1-position and aromatic ring enable further potency optimization and MAO-A/B selectivity tuning [3].

Tetrahydroisoquinoline Precursor via Asymmetric Catalytic Reduction

Utilize 3,3-dimethyl-3,4-dihydroisoquinoline as a prochiral imine substrate in catalytic asymmetric reduction reactions to access enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines. The C=N double bond serves as an excellent prochiral handle for enantioselective reduction or nucleophilic addition, enabling stereocontrolled synthesis of chiral tetrahydroisoquinoline alkaloids prevalent in biologically active natural products [1]. The 3,3-dimethyl substitution stabilizes the imine against tautomerization and oxidative degradation, ensuring reliable stereochemical outcomes in asymmetric transformations.

Application
Selection Property
Validation Focus
Dihydroisoquinolinone pharmacophore synthesis
N‑Alkylation reactivity
Mild condition compatibility
Free radical trapping research
Cyclic nitrone scaffold
Oxidative damage model endpoint review
MAO‑A inhibitor research
Dihydroisoquinoline core
MAO‑A enzyme inhibition assay context
Chiral tetrahydroisoquinoline synthesis
Prochiral imine substrate
Asymmetric reduction outcome review
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